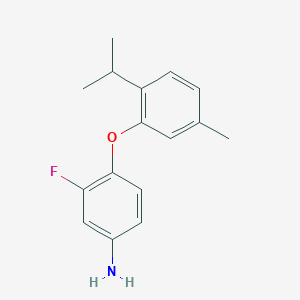

3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline

CAS No.: 946699-16-7

Cat. No.: VC2305958

Molecular Formula: C16H18FNO

Molecular Weight: 259.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946699-16-7 |

|---|---|

| Molecular Formula | C16H18FNO |

| Molecular Weight | 259.32 g/mol |

| IUPAC Name | 3-fluoro-4-(5-methyl-2-propan-2-ylphenoxy)aniline |

| Standard InChI | InChI=1S/C16H18FNO/c1-10(2)13-6-4-11(3)8-16(13)19-15-7-5-12(18)9-14(15)17/h4-10H,18H2,1-3H3 |

| Standard InChI Key | QJYSLQQNBLBMNK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)F |

| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)F |

Introduction

3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline is a complex organic compound with the molecular formula C16H18FNO and a molecular weight of 259.32 g/mol . It belongs to the class of aniline derivatives, which are widely used in pharmaceuticals and materials science due to their diverse applications. The presence of a fluorine atom enhances its reactivity, making it a valuable reagent in organic synthesis.

Synthesis and Mechanism of Action

The synthesis of 3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline typically involves a nucleophilic substitution reaction between 3-fluoroaniline and 2-isopropyl-5-methylphenol. This reaction is facilitated by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF).

In terms of its mechanism of action, this compound interacts with specific biological targets, such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The precise pathways depend on the context of its application, particularly in medicinal chemistry where it may be explored for therapeutic uses.

Applications and Research Findings

3-Fluoro-4-(2-isopropyl-5-methylphenoxy)aniline serves as a building block for creating more complex organic molecules and is involved in studying enzyme interactions and potential therapeutic applications. It is used in various fields, including organic synthesis, biological research, and medicinal chemistry.

Applications Table

| Field of Application | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex organic molecules. |

| Biological Research | Involved in studying enzyme interactions. |

| Medicinal Chemistry | Explored for potential therapeutic applications. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume